molecular formula C4H2ClN2NaO B1142054 6-CHLORO-3(2H)-PYRIDAZINONE SODIUM SALT CAS No. 122913-92-2

6-CHLORO-3(2H)-PYRIDAZINONE SODIUM SALT

Cat. No.: B1142054
CAS No.: 122913-92-2
M. Wt: 152.51
InChI Key:
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Description

6-Chloro-3(2H)-pyridazinone sodium salt is a chemical compound that belongs to the pyridazinone family. Pyridazinones are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. The presence of a chlorine atom at the 6th position and the sodium salt form makes this compound unique. It is widely used in various scientific research fields due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3(2H)-pyridazinone sodium salt typically involves the chlorination of 3(2H)-pyridazinone. The reaction can be carried out using thionyl chloride or phosphorus oxychloride as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete chlorination. The resulting 6-chloro-3(2H)-pyridazinone is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination reactors where 3(2H)-pyridazinone is treated with chlorinating agents. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3(2H)-pyridazinone sodium salt undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 6-amino-3(2H)-pyridazinone.

    Oxidation Reactions: Oxidation can lead to the formation of 6-chloro-3(2H)-pyridazinone N-oxide.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with the presence of a base such as sodium hydride or potassium carbonate.

    Reduction Reactions: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Major Products

    Substitution Reactions: Products include various 6-substituted pyridazinones depending on the nucleophile used.

    Reduction Reactions: The major product is 6-amino-3(2H)-pyridazinone.

    Oxidation Reactions: The major product is 6-chloro-3(2H)-pyridazinone N-oxide.

Scientific Research Applications

6-Chloro-3(2H)-pyridazinone sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-3(2H)-pyridazinone sodium salt involves its interaction with specific molecular targets. The chlorine atom at the 6th position and the pyridazinone ring structure allow it to bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or antiviral activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3(2H)-Pyridazinone: The parent compound without the chlorine substitution.

    6-Amino-3(2H)-pyridazinone: A reduced form of 6-chloro-3(2H)-pyridazinone.

    6-Chloro-3(2H)-pyridazinone N-oxide: An oxidized form of the compound.

Uniqueness

6-Chloro-3(2H)-pyridazinone sodium salt is unique due to the presence of the chlorine atom at the 6th position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals.

Properties

CAS No.

122913-92-2

Molecular Formula

C4H2ClN2NaO

Molecular Weight

152.51

Synonyms

6-CHLORO-3(2H)-PYRIDAZINONE SODIUM SALT

Origin of Product

United States

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